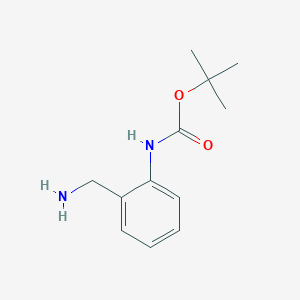

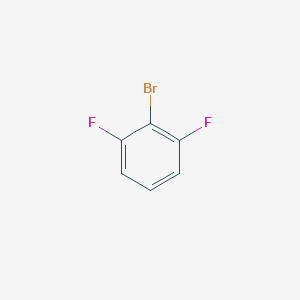

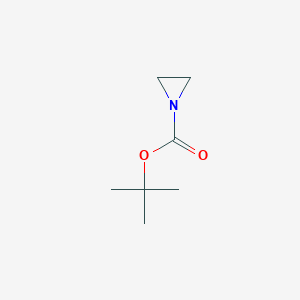

![molecular formula C6H4N2S B153567 Thieno[2,3-b]pyrazine CAS No. 56088-28-9](/img/structure/B153567.png)

Thieno[2,3-b]pyrazine

Vue d'ensemble

Description

Thieno[2,3-b]pyrazine is a heterocyclic compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a fused-ring system that combines a thiophene ring with a pyrazine ring, which can be further functionalized to alter its electronic and optical properties.

Synthesis Analysis

The synthesis of thieno[2,3-b]pyrazine derivatives has been explored through different synthetic routes. One approach involves the reaction of 2-thiocarbamoyl thiazolium salts with dimethyl acetylenedicarboxylate, leading to functionalized thieno[2,3-b]pyrazine derivatives in good to excellent yields . Another method for synthesizing thieno[3,4-b]pyrazine-based materials involves the use of organocuprates with oxalyl chloride to prepare alpha-diones, which are then used to produce 2,3-disubstituted thieno[3,4-b]pyrazines .

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyrazine has been characterized using various techniques. Structural analysis has shown that the electronic nature of the functional groups attached to the thieno[3,4-b]pyrazine core can significantly influence the electronic properties of the molecule . Extended analogues of thieno[3,4-b]pyrazine have also been synthesized and characterized to understand the structure-function relationships within this series of compounds .

Chemical Reactions Analysis

Thieno[2,3-b]pyrazine derivatives have been utilized in various chemical reactions. For instance, they have been used as building blocks for conjugated materials, where their electronic properties can be tuned for specific applications . The reactivity of these compounds has been explored in the context of creating low band gap materials for photovoltaic devices .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]pyrazine derivatives have been extensively studied. These compounds exhibit interesting electrochemical and optoelectronic properties, which can be modified by changing the substituents on the thieno[3,4-b]pyrazine core . The electronic absorption and emission spectra of thieno[3,4-b]pyrazine have been analyzed using CASPT2 theory, providing insights into the low-lying electronic excited states of the molecule .

Applications and Case Studies

Thieno[2,3-b]pyrazine derivatives have found applications in various fields. They have been used as electron-deficient π-bridges in dye-sensitized solar cells (DSCs), enabling access to the near-infrared (NIR) spectral region and achieving power conversion efficiencies up to 7.1% . Additionally, novel 3-arylethynyl-substituted thieno[3,4-b]pyrazine derivatives have been developed as inhibitors of transglutaminase 2 activity in cancer cells, showing potential as therapeutic small molecules .

Applications De Recherche Scientifique

Low Band Gap Organic Materials

- Photovoltaics: Thieno[3,4-b]pyrazine-based materials are pivotal in creating low band gap materials for photovoltaic devices, as they offer enhanced performance due to reduced band gaps (Rasmussen, Schwiderski, & Mulholland, 2011).

- Copolymer Synthesis: These compounds are integral in synthesizing donor-acceptor copolymers for photovoltaic applications, demonstrating unique optical properties and energy levels, which are crucial for enhancing photovoltaic performance (Zhou et al., 2010).

Optical and Vibrational Properties

- Spectral Analysis: Thieno[3,4-b]pyrazines show significant solvent effects on their UV–Vis and IR spectra, indicating their potential in diverse applications where environmental conditions influence molecular properties (Damasceno et al., 2019).

Structural and Electronic Tuning

- Electronic Properties: The introduction of various functional groups to thieno[3,4-b]pyrazines allows for the tuning of their electronic properties, making them adaptable for different applications in materials science (Wen et al., 2008).

Reactivity and Synthesis

- Reactivity Studies: Detailed studies on the synthesis and reactivity of these compounds provide insights into their utility in creating novel materials with desirable properties (Kenning et al., 2002).

Theoretical Insights

- Theoretical Modeling: Computational studies offer insights into the structural and electronic properties of thieno[3,4-b]pyrazine derivatives, paving the way for the design of new materials with optimized properties (Cerón-Carrasco, Siard, & Jacquemin, 2013).

Extended Fused-Ring Analogues

- Extended Structures: The creation of extended thieno[3,4-b]pyrazine analogues helps in understanding the relationship between structure and function, crucial for developing new materials with specific properties (Nietfeld et al., 2011).

Field Effect Carrier Mobility

- Electronics: Conjugated thieno[3,4-b]pyrazine-based copolymers exhibit properties significant for electronics, such as ambipolar redox properties and field-effect mobility, making them suitable for use in various electronic devices (Zhu, Champion, & Jenekhe, 2006).

Photodegradation Studies

- Photodegradation Analysis: Research on the photodegradation of thieno[3,4-b]pyrazine-containing materials provides essential insights into their stability and longevity under various conditions, which is vital for their application in long-term devices (Kulkarni, Zhu, & Jenekhe, 2008).

Safety and Hazards

Orientations Futures

Thieno[3,4-b]pyrazines have been applied to conjugated materials, highlighting the recent advances in the breadth of thiamine building blocks and the promise of tuning materials to achieve optimal properties for specific applications . They have also been used as acceptor and donor units simultaneously to produce a low bandgap polymer .

Mécanisme D'action

Target of Action

Thieno[2,3-b]pyrazine is a versatile compound used in various applications, particularly in the field of organic electronics . It serves as a key component in the design of non-fullerene acceptors and conjugated polymers . These materials are crucial in the operation of devices such as organic solar cells and organic light-emitting diodes (OLEDs) .

Mode of Action

Thieno[2,3-b]pyrazine interacts with its targets through electron transfer processes . It forms part of a donor-acceptor (D-A) structure , where it acts as an electron-accepting unit . The compound’s interaction with different benzene-based donor units results in intramolecular charge transfer (ICT) . This ICT leads to a reduced energy gap, enabling efficient near-infrared emission .

Biochemical Pathways

While Thieno[2,3-b]pyrazine is primarily used in electronic applications, it has also been identified as a potential B-Raf inhibitor in the field of cancer therapy . B-Raf is a protein involved in sending signals inside cells and plays a key role in directing cell growth . Inhibiting B-Raf could potentially disrupt the growth of cancer cells .

Pharmacokinetics

Its solubility and processability can be enhanced by attaching bulky polyaromatic arms, which could potentially influence its bioavailability .

Result of Action

In the context of organic electronics, Thieno[2,3-b]pyrazine-based materials exhibit strong deep red/near-infrared emitting in the solid state . For instance, electroluminescence devices using these materials have shown a maximum luminance of 2543 cd/m² . In the medical field, Thieno[2,3-b]pyrazine compounds have shown promising antibacterial, antifungal, and anti-inflammatory activities .

Action Environment

The action of Thieno[2,3-b]pyrazine can be influenced by environmental factors. For example, the composition of the light transmitted through Thieno[2,3-b]pyrazine-containing transparent DSSCs fits well with the human eye sensitivity spectrum, making it suitable for building-integrated photovoltaics (BIPV) .

Propriétés

IUPAC Name |

thieno[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c1-4-9-6-5(1)7-2-3-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSKZIATOGOJEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC=CN=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30486131 | |

| Record name | Thieno[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[2,3-b]pyrazine | |

CAS RN |

56088-28-9 | |

| Record name | Thieno[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

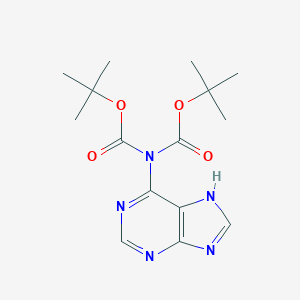

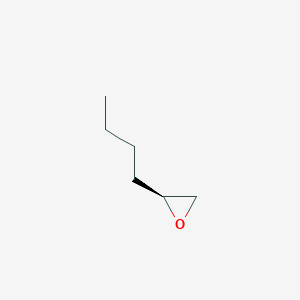

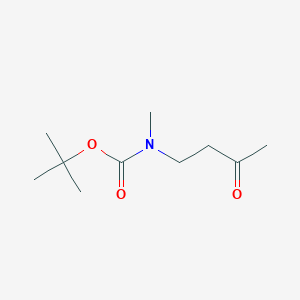

![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)

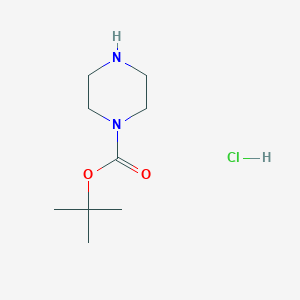

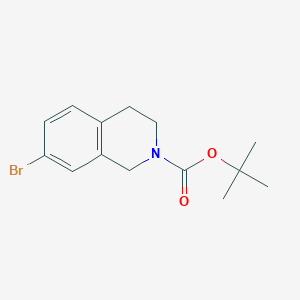

![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)

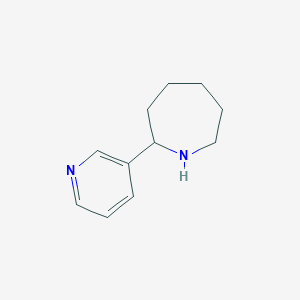

![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)

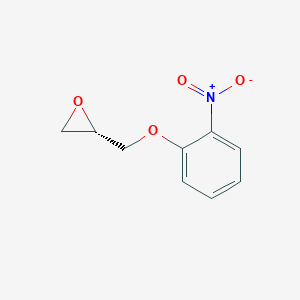

![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)